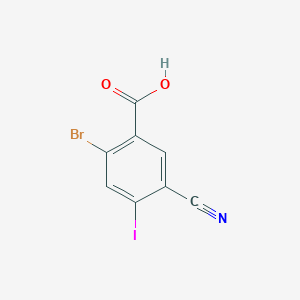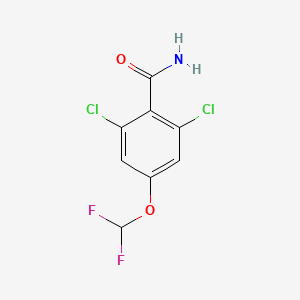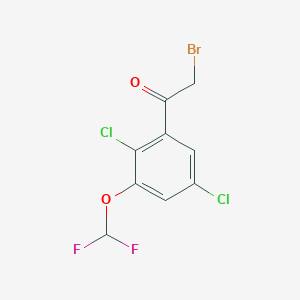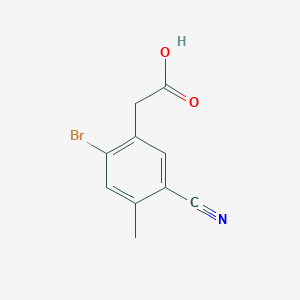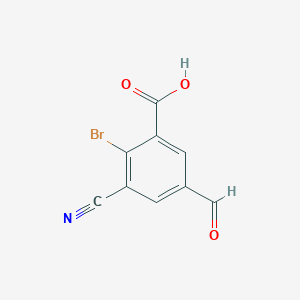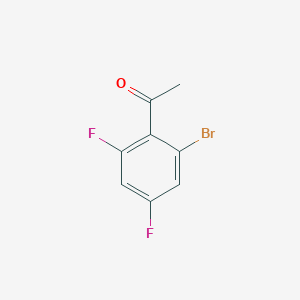
2'-Bromo-4',6'-difluoroacetophenone
Übersicht
Beschreibung
2’-Bromo-4’,6’-difluoroacetophenone: is an organic compound with the molecular formula C6H3(F2)COCH2Br and a molecular weight of 235.03 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable building block in organic synthesis and various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’,6’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 4’,6’-difluoroacetophenone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of 2’-Bromo-4’,6’-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . Quality control measures, such as gas chromatography and infrared spectroscopy, are employed to verify the product’s conformity to specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Bromo-4’,6’-difluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine atoms on the aromatic ring can participate in electrophilic substitution reactions, although their electron-withdrawing nature makes the ring less reactive.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Nucleophilic Substitution: Substituted acetophenones with various functional groups.
Electrophilic Aromatic Substitution: Nitro or sulfonated derivatives of the original compound.
Reduction: 2’-Bromo-4’,6’-difluoro-1-phenylethanol.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-4’,6’-difluoroacetophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-Bromo-4’,6’-difluoroacetophenone involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms influence the compound’s reactivity and binding affinity to specific enzymes or receptors . The carbonyl group can form hydrogen bonds or coordinate with metal ions, affecting the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-3’-nitroacetophenone
- 2-Bromo-2’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
- 3’,4’-Difluoroacetophenone
- 2-Bromo-3’,4’-dichloroacetophenone
- 2-Bromo-3’-fluoroacetophenone
- 2-Bromoacetophenone
Uniqueness: 2’-Bromo-4’,6’-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and enhance its potential for developing novel bioactive compounds .
Eigenschaften
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDUMYRDVELBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


